2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Overview
Description
2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a useful research compound. Its molecular formula is C7H8F3N3 and its molecular weight is 191.15. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine are cancer cells, specifically human colon cancer cell lines HCT-116 and HT-29 . This compound has shown promising results in anti-cancer studies .
Mode of Action
The compound interacts with its targets by inducing the mitochondrial apoptotic pathway . This is achieved by up-regulating Bax and down-regulating Bcl2, which leads to the activation of Caspase 3 in HT-29 cells . The activation of Caspase 3 initiates cell death via the mitochondrial apoptotic pathway .
Biochemical Pathways
The affected biochemical pathway is the mitochondrial apoptotic pathway . This pathway is crucial for programmed cell death or apoptosis. The up-regulation of Bax and down-regulation of Bcl2, two key proteins in this pathway, trigger a series of events leading to the activation of Caspase 3 . This enzyme plays a vital role in the execution-phase of cell apoptosis.
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . Specifically, it has shown remarkable anti-cancer activity against HT-29 colon cancer cells . The IC50 range was estimated at 6.587 to 11.10 µM, indicating its potent cytotoxic effect .
Biochemical Analysis
Biochemical Properties
It has been shown to interact with c-Met/VEGFR-2 kinases
Cellular Effects
It has been shown to have antiproliferative activities against certain cell lines . It is suggested that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6-3-5-4-11-1-2-13(5)12-6/h3,11H,1-2,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWFJKFWEYJJJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(F)(F)F)CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.